An In-depth Technical Guide to Pyrisoxazole: Chemical Structure, Properties, and Mode of Action
An In-depth Technical Guide to Pyrisoxazole: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrisoxazole, a potent fungicide, has demonstrated significant efficacy in the control of various fungal pathogens. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visual representation of its impact on the fungal ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of agrochemical and pharmaceutical research and development.
Chemical Structure and Properties
Pyrisoxazole, with the IUPAC name 3-[(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine, is a chiral compound containing two stereocenters. Its chemical structure is characterized by a pyridine ring linked to an isoxazolidine ring, which is further substituted with a 4-chlorophenyl group.
Chemical Structure:
Table 1: Chemical and Physical Properties of Pyrisoxazole
| Property | Value | Reference |
| IUPAC Name | 3-[(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-1,2-oxazolidin-3-yl]pyridine | [1] |
| CAS Number | 847749-37-5 | [1] |
| Molecular Formula | C₁₆H₁₇ClN₂O | [1] |
| Molecular Weight | 288.77 g/mol | [1] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 401.4 ± 55.0 °C (Predicted) | [2] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |
| pKa | 4.91 ± 0.12 (Predicted) | [2] |
| SMILES | CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | [1] |
Experimental Protocols
Synthesis of Pyrisoxazole
A study on the reaction mechanisms and process safety of Pyrisoxazole synthesis outlines a method starting from 3-acetylpyridine, p-chloroprene, and n-methylhydroxylamine sulfate, with sodium acetate as a buffer.[3] While the full detailed protocol is proprietary, the key reaction is a 1,3-dipolar cycloaddition.[3]
Conceptual Synthesis Workflow:
Analytical Method for Pyrisoxazole Residue Analysis
A sensitive and accurate method for the simultaneous determination of Pyrisoxazole isomers in agricultural and environmental samples has been established using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Experimental Workflow for Residue Analysis:
Methodology Details:
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Extraction: Samples are extracted with acetonitrile. For fruit samples like tomatoes, anhydrous sodium sulfate is added for dehydration.
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Cleanup: The extract is purified using an automated solid-phase extraction (SPE) system with a Supelclean™ ENVI™-18 SPE tube.
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Chromatographic Separation: Separation is achieved on an XBridge™ C18 column with a mobile phase of methanol and 0.1% aqueous formic acid solution at a flow rate of 0.6 mL/min.
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Mass Spectrometric Detection: Quantification is performed using a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in the positive ion mode. The multiple reaction monitoring (MRM) model is applied, monitoring the precursor ion to product ion transition of m/z 289.1 to 120.2 for both isomers.
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Validation: The method demonstrates satisfactory linearity in the concentration range of 10–500 μg/L, with limits of detection (LODs) below 0.8 μg/kg and limits of quantification (LOQs) below 2.8 μg/kg.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Pyrisoxazole functions as a fungicide by inhibiting the enzyme sterol 14α-demethylase (also known as CYP51 or ERG11).[4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.
Inhibition of sterol 14α-demethylase by Pyrisoxazole leads to two primary consequences:
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Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6]
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Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of precursor sterols, such as lanosterol and eburicol.[7][8] These methylated sterols are incorporated into the fungal membrane, leading to increased membrane stress and dysfunction.[7][8] The accumulation of the toxic intermediate 14α-methyl-3,6-diol is also a significant factor contributing to the antifungal effect.[7][8]
These disruptions to the cell membrane integrity and function ultimately lead to the inhibition of fungal growth and, in some cases, cell death.
Signaling Pathway of Pyrisoxazole's Antifungal Action:
Conclusion
Pyrisoxazole is a highly effective fungicide with a well-defined mechanism of action targeting the fungal-specific ergosterol biosynthesis pathway. Its chemical properties and the availability of robust analytical methods for its detection make it a valuable tool in agriculture. Further research into its synthesis and the development of new derivatives could lead to even more potent and selective antifungal agents. This guide provides a foundational understanding for professionals dedicated to advancing fungicidal research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens [mdpi.com]
- 5. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
